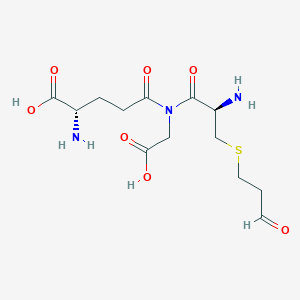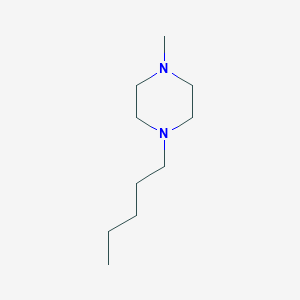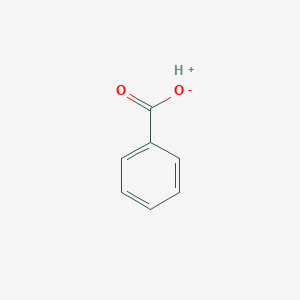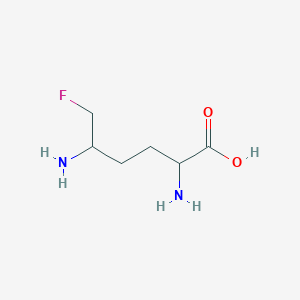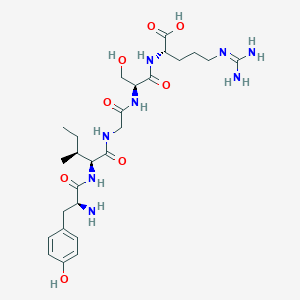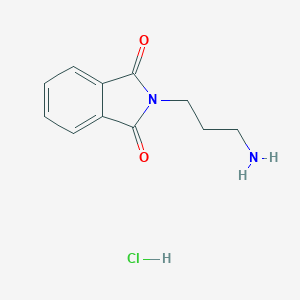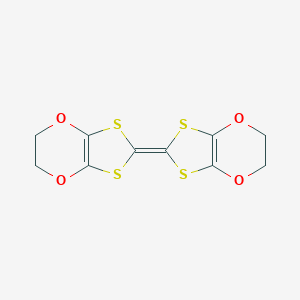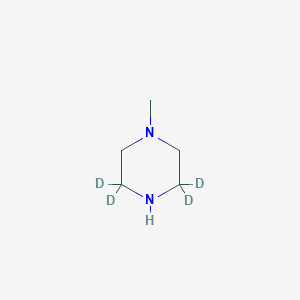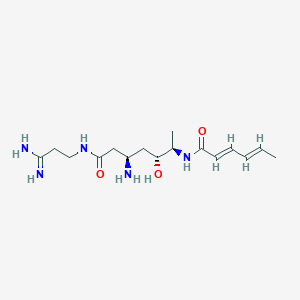![molecular formula C24H32FN3O5S B039557 5-[3-Cyano-6-[2-(5-fluoro-2-methoxyphenoxy)ethylamino]-2-methylhexan-3-yl]-2-methoxybenzenesulfonamide CAS No. 125153-61-9](/img/structure/B39557.png)
5-[3-Cyano-6-[2-(5-fluoro-2-methoxyphenoxy)ethylamino]-2-methylhexan-3-yl]-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a fluoro-substituted phenoxy group, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-fluoro-2-methoxyphenol with 2-chloroethylamine to form 2-(5-fluoro-2-methoxyphenoxy)ethylamine. This intermediate is then reacted with 1-isopropyl-4-cyanobutylamine under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
科学的研究の応用
5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4,4-Difluorocyclohexanamine
- 5,6-bis(4-chlorophenyl)-A^- (4,4-difluorocyclohexyl)-3-(2ff-tetrazol-2-vlmethyl)pyrazine-2-carboxamide
Uniqueness
5-(1-Cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluoro-substituted phenoxy group and sulfonamide moiety make it particularly versatile for various applications.
特性
CAS番号 |
125153-61-9 |
|---|---|
分子式 |
C24H32FN3O5S |
分子量 |
493.6 g/mol |
IUPAC名 |
5-[3-cyano-6-[2-(5-fluoro-2-methoxyphenoxy)ethylamino]-2-methylhexan-3-yl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C24H32FN3O5S/c1-17(2)24(16-26,18-6-8-21(32-4)23(14-18)34(27,29)30)10-5-11-28-12-13-33-22-15-19(25)7-9-20(22)31-3/h6-9,14-15,17,28H,5,10-13H2,1-4H3,(H2,27,29,30) |
InChIキー |
OAXQHJIZJYKTTD-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCNCCOC1=C(C=CC(=C1)F)OC)(C#N)C2=CC(=C(C=C2)OC)S(=O)(=O)N |
正規SMILES |
CC(C)C(CCCNCCOC1=C(C=CC(=C1)F)OC)(C#N)C2=CC(=C(C=C2)OC)S(=O)(=O)N |
同義語 |
5-(1-cyano-4-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide 5-CFMBS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


